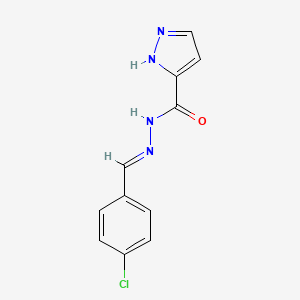

N'-(4-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N’-(4-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide is a chemical compound with the linear formula C14H11ClN2O2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound named (E)-N’-(4-chloro benzylidene) hydrazinecarbothiohydrazide has been synthesized by reacting 4-chloro benzaldehyde and thiocarbohydrazide under microwave irradiation without catalyst under solvent-free condition . Another compound, N-(4-chlorobenzylidene)- 4-methoxyaniline (CBMA), was synthesized by the condensation reaction between p-chlorobenzaldehyde and p-methoxyaniline .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various techniques. For example, the lattice parameters of CBMA were recorded using single crystal X-ray diffraction method . The presence of functional groups in these compounds was confirmed by Fourier transform infrared analysis .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the [3 + 2] cycloaddition reactions of dibromoformaldoxime and (Z)-, (E)-3- (4-chlorobenzylidene)-1-methylindolin-2-one have been investigated using density functional theory .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the optical nature of 4-methyl N-(4-chlorobenzylidene) aniline (4CBT) was illustrated with the help of cut-off wavelength and the transparency of the titled compound . The thermal stability of the grown crystal was analyzed by thermogravimetric technique .Aplicaciones Científicas De Investigación

Optical Applications in Electronics

N’-(4-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide shows promise in the field of electronics due to its optical properties. Studies have indicated that similar compounds exhibit third-order nonlinear optical properties, which are measured by Z-scan techniques . These properties are crucial for applications such as photonic devices, where the ability to manipulate light is essential. The compound’s potential for high optical transparency and cutoff wavelength makes it suitable for laser frequency conversion applications .

Medicinal Chemistry

In medicinal chemistry, compounds like N’-(4-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide are explored for their therapeutic potential. Thiazolidine derivatives, which share structural similarities, have shown diverse therapeutic and pharmaceutical activities . They are used in probe design and have been synthesized using various agents to improve yield, purity, selectivity, and pharmacokinetic activity. The clinical applications in various biological targets are critically reviewed, providing a foundation for designing next-generation drug candidates .

Materials Science

The compound’s relevance in materials science stems from its potential use in creating organic nonlinear optical (NLO) materials. These materials are intensively studied for their role in optical signal processing and THz generation. The nonlinear optical phenomenon is significant for various applications such as optical power limiting and sensitive high-power laser pulse optical devices . The compound’s molecular structure, which allows for high delocalization of π-electrons, could contribute to its suitability for these applications.

Environmental Science

While specific environmental applications of N’-(4-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide are not directly reported, related compounds have been studied for their potential environmental impact. For instance, certain hydrazones are known for their charge-transporting properties, which are used in electrophotography . Understanding the environmental implications of such compounds is crucial for developing sustainable practices in material production and usage.

Agriculture

In the agricultural sector, hydrazide-hydrazones have been reported to possess a wide variety of pharmacological activities, which could be leveraged for plant protection and growth enhancement. These include anti-bacterial, anti-convulsant, and anti-inflammatory activities . The compound’s potential for creating new pesticides or herbicides could be explored, contributing to more effective crop management strategies.

Energy Sector

Compounds with similar structures have been investigated for their two-photon absorption properties, which are relevant for optical limiting applications . This is particularly important in the development of materials for energy-efficient optical devices. The compound’s ability to attenuate optical radiation at higher levels could be beneficial for creating self-activating optical switches and protective eyewear.

Mecanismo De Acción

Target of Action

The primary target of N’-(4-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide is Monoamine Oxidases (MAOs) . MAOs are enzymes that regulate neurotransmitters, and changes in their regulation can lead to neurogenerative diseases . Therefore, inhibitors of MAOs, like N’-(4-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide, are used to treat such diseases .

Mode of Action

The compound interacts with its targets, the MAOs, by inhibiting their action . This inhibition results in the regulation of neurotransmitter levels, which can help manage neurogenerative diseases

Biochemical Pathways

The compound affects the biochemical pathways involving neurotransmitters such as adrenaline, noradrenaline, dopamine, -phenylethylamine, and benzylamine . These neurotransmitters are metabolized by MAOs, and the inhibition of MAOs by N’-(4-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide can affect this metabolism .

Result of Action

The molecular and cellular effects of N’-(4-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide’s action are primarily related to its inhibition of MAOs. This inhibition can lead to changes in neurotransmitter levels, potentially helping to manage neurogenerative diseases .

Propiedades

IUPAC Name |

N-[(E)-(4-chlorophenyl)methylideneamino]-1H-pyrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN4O/c12-9-3-1-8(2-4-9)7-14-16-11(17)10-5-6-13-15-10/h1-7H,(H,13,15)(H,16,17)/b14-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJBDNSCGIHLYGT-VGOFMYFVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NNC(=O)C2=CC=NN2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=N/NC(=O)C2=CC=NN2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]thio}-3H-imidazo[4,5-b]pyridine](/img/structure/B5598406.png)

![2-(4-allyl-2-methoxyphenoxy)-N'-[4-(diethylamino)benzylidene]acetohydrazide](/img/structure/B5598416.png)

![N-(4-bromophenyl)-2-[(1-ethyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5598417.png)

![5-fluoro-2-(1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-2-pyrrolidinyl)-1H-benzimidazole](/img/structure/B5598430.png)

![(1S*,5R*)-3-[(2-chloro-6-fluorophenyl)acetyl]-6-(cyclopropylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5598436.png)

![N-[4-(benzyloxy)phenyl]cyclohexanecarboxamide](/img/structure/B5598465.png)

![4-[(3-iodobenzyl)oxy]benzaldehyde](/img/structure/B5598472.png)

![2-{2-[2-(benzoylamino)-3-(2,5-dimethoxyphenyl)acryloyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5598482.png)

![6-[(3-phenoxybenzyl)thio]-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one](/img/structure/B5598494.png)

![N-ethyl-2-methyl-6-[4-(3-methylbutanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5598500.png)

![3-[(4-methyl-2-pyrimidinyl)oxy]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5598508.png)